molecular formula C14H18N2O2 B2536839 3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole CAS No. 2199705-11-6

3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B2536839
CAS No.: 2199705-11-6
M. Wt: 246.31
InChI Key: ZTXLECSCLJHOMZ-UHFFFAOYSA-N
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Description

3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms. This compound is part of a class of heterocyclic compounds that have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the use of SmI2-mediated spirocyclization and rearrangement cascades to construct the 2-azabicyclo[2.2.1]heptane framework. This method involves the use of samarium diiodide (SmI2) to mediate the cyclization and rearrangement reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of high-pressure synthesis techniques and advanced purification methods would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be utilized in the production of advanced materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Epibatidine: : A well-known compound with a similar bicyclic structure.

  • Longeracemine: : Another compound featuring a highly functionalized 2-azabicyclo[2.2.1]heptane core.

Uniqueness

3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole is unique due to its specific structural features and potential applications. While similar compounds like epibatidine and longeracemine share some structural similarities, the presence of the benzoxazole ring in this compound sets it apart and may confer unique biological or chemical properties.

Biological Activity

The compound 3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole , identified by its CAS number 2199705-11-6 , is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
  • Structure : The compound features a bicyclic structure which is characteristic of many biologically active compounds.

Pharmacological Effects

Research indicates that compounds derived from the azabicyclo[2.2.1]heptane scaffold exhibit various pharmacological properties including:

  • Sigma Receptor Binding : Compounds similar to this compound have shown affinity for sigma receptors, particularly the sigma-2 subtype. This binding has been associated with neuroprotective and anti-cancer activities .
  • Dopamine Transporter Interaction : Some derivatives have been evaluated for their binding affinities at the dopamine transporter, revealing potential implications for treating neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the bicyclic structure:

  • N-substituents : The introduction of different arylalkyl groups has been shown to enhance selectivity and binding affinity to sigma receptors .
  • Carbonyl Group Positioning : The presence and position of the carbonyl group in the bicyclic framework significantly affect the compound's interaction with biological targets.

Antitumor Activity

A study involving derivatives of azabicyclo compounds demonstrated significant antitumor activity against various cancer cell lines. The most potent compounds exhibited IC₅₀ values significantly lower than those of existing treatments, indicating enhanced efficacy .

Neuroprotective Effects

Research has shown that certain azabicyclo derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to their ability to modulate sigma receptor activity .

Data Summary

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
Sigma Receptor AffinityHigh for σ2 subtype
Antitumor IC₅₀< 10 µM in selected lines
Neuroprotective PotentialSignificant

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-7-yl(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(16-9-5-6-10(16)8-7-9)13-11-3-1-2-4-12(11)15-18-13/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXLECSCLJHOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)N3C4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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